1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one
Description
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is a ketone derivative featuring a methyl-substituted cyclopropyl group and a 6-methylpiperidin-2-yl moiety.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9-4-3-5-10(13-9)8-11(14)12(2)6-7-12/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
YBZYTZFPYDCKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could involve:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced using reagents like diazomethane.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling reactions: The final step would involve coupling the cyclopropyl and piperidine moieties using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and functional group influences among 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one and related compounds:
Key Observations :
- Cyclopropane vs. Chlorocyclopropane : The methylcyclopropyl group in the target compound may reduce electrophilicity compared to the chlorocyclopropyl analog, impacting reactivity in nucleophilic substitutions .
- Piperidine vs.
- Steric Effects : The 6-methylpiperidin-2-yl group may impose greater steric hindrance than smaller substituents (e.g., triazole), affecting molecular recognition in biological systems.
Key Observations :
- The target compound’s synthesis might require cyclopropanation of a pre-formed piperidine-containing ketone, analogous to methods for 1-(1-methylcyclopropyl)ethan-1-one .
- High-yield protocols (e.g., nucleophilic substitution for triazole derivatives) emphasize the importance of phase-transfer catalysts (e.g., PEG-1000) and optimized salt-forming conditions .
Physicochemical Properties
Key Observations :
- The piperidine group in the target compound may enhance water solubility compared to purely aromatic analogs (e.g., triazole derivatives).
- Cyclopropane rings generally confer kinetic stability but may undergo strain-driven reactions under harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
